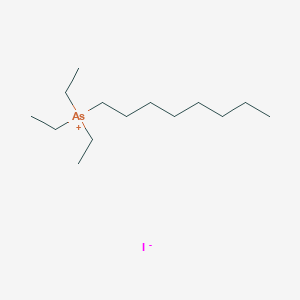

Triethyl(octyl)arsanium iodide

Beschreibung

Triethyl(octyl)arsanium iodide is a quaternary arsonium salt with the molecular formula C₁₄H₃₂AsI, consisting of an arsenic center bonded to three ethyl groups, one octyl chain, and an iodide counterion. Its synthesis typically involves the reaction of tertiary arsine dihalides with alkyl iodides, a method consistent with broader arsenical compound preparation strategies .

Eigenschaften

CAS-Nummer |

26451-95-6 |

|---|---|

Molekularformel |

C14H32AsI |

Molekulargewicht |

402.23 g/mol |

IUPAC-Name |

triethyl(octyl)arsanium;iodide |

InChI |

InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

WFZCZTMCSJXGJA-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCC[As+](CC)(CC)CC.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:

(C2H5)3As+C8H17X→(C2H5)3AsC8H17X

(C2H5)3AsC8H17X+I2→(C2H5)3AsC8H17I

Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of triethyl(octyl)arsanium iodide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:

Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.

Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.

Major Products Formed

Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.

Reduction: Arsenic(III) or arsenic(I) compounds.

Substitution: Various organoarsenic derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Triethyl(octyl)arsanium iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.

Wirkmechanismus

The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Methyltriphenylarsonium Iodide (CAS 1499-33-8)

Molecular Formula : C₁₉H₁₈AsI

Key Differences :

- Substituents : Methyl (CH₃) and triphenyl (C₆H₅) groups replace triethyl and octyl in Triethyl(octyl)arsanium iodide.

- Molecular Weight : 448.18 g/mol (vs. ~402.22 g/mol for Triethyl(octyl)arsanium iodide).

- Polarity : The triphenyl groups impart significant hydrophobicity, reducing solubility in polar solvents compared to the alkyl-dominated Triethyl(octyl)arsanium iodide.

- Applications : Methyltriphenylarsonium iodide is used in phase-transfer catalysis and asymmetric synthesis, whereas the octyl chain in Triethyl(octyl)arsanium iodide may enhance micellar or surfactant behavior .

Table 1: Structural and Physical Properties Comparison

| Property | Triethyl(octyl)arsanium iodide | Methyltriphenylarsonium iodide |

|---|---|---|

| Molecular Formula | C₁₄H₃₂AsI | C₁₉H₁₈AsI |

| Molecular Weight (g/mol) | ~402.22 | 448.18 |

| Key Substituents | Triethyl, octyl | Methyl, triphenyl |

| Solubility Trends | Moderate in polar solvents | Low in polar solvents |

O-Ethyl S-2-Triethylammonium Methylphosphonothiolate Iodide

Molecular Formula: C₉H₂₃INO₂PS Key Differences:

- Core Structure: Contains a phosphorus center (phosphonothiolate) instead of arsenic.

- Functionality: The triethylammonium group and iodide counterion are shared with Triethyl(octyl)arsanium iodide, but the phosphonothiolate moiety introduces distinct reactivity, particularly in organophosphate chemistry.

- Applications : Primarily studied in chemical warfare agent analogs, contrasting with the catalytic or surfactant roles of arsonium salts .

Triethoxyarsine

Molecular Formula : C₆H₁₅AsO₃

Key Differences :

- Charge : Neutral vs. cationic (arsonium).

- Solubility : Less polar due to ethoxy groups, limiting water solubility compared to ionic arsonium salts.

- Reactivity : Susceptible to hydrolysis, whereas quaternary arsonium salts like Triethyl(octyl)arsanium iodide exhibit greater stability in aqueous media .

Physicochemical Properties and Reactivity

Solubility

- Triethyl(octyl)arsanium iodide: Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature, with enhanced solubility in alcohols. The octyl chain may improve miscibility in nonpolar solvents compared to purely aromatic analogs.

- Methyltriphenylarsonium iodide: Limited solubility in water or ethanol, favoring dichloromethane or chloroform .

Thermal Stability

- Quaternary arsonium salts generally decompose at elevated temperatures (>200°C). The octyl chain in Triethyl(octyl)arsanium iodide may lower its melting point relative to Methyltriphenylarsonium iodide, which benefits from rigid aromatic stabilization.

Reactivity

- Both Triethyl(octyl)arsanium iodide and Methyltriphenylarsonium iodide can act as phase-transfer catalysts, leveraging their ionic character to facilitate reactions between immiscible phases.

- The phosphonothiolate analog () shows nucleophilic reactivity at the sulfur center, absent in arsonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.